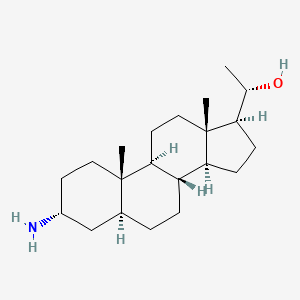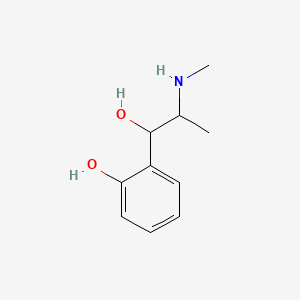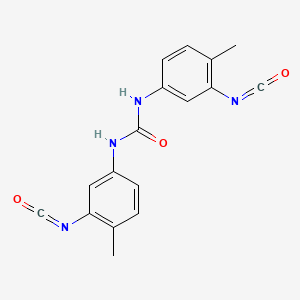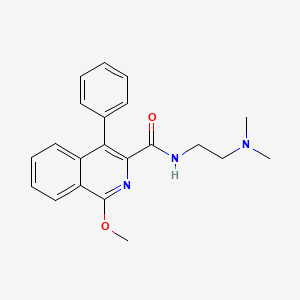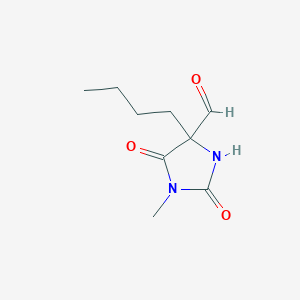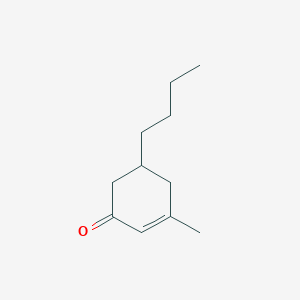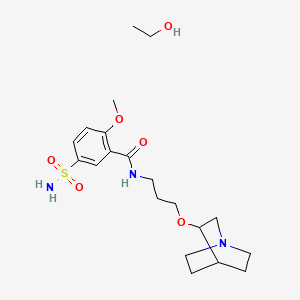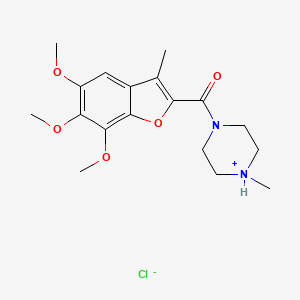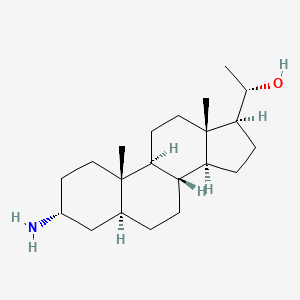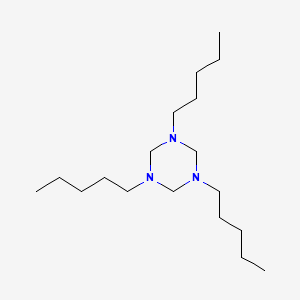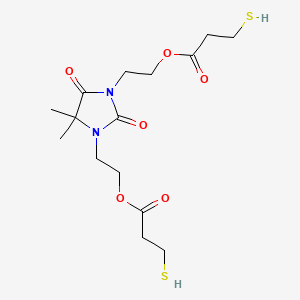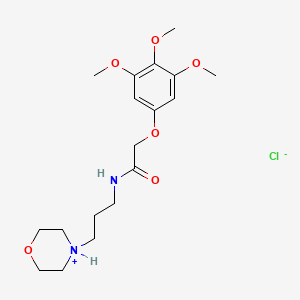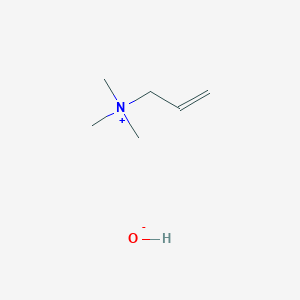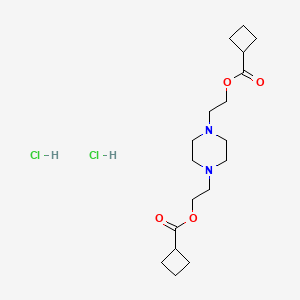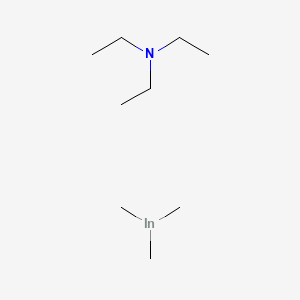
Trimethyl(triethylamine)indium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(triethylamine)indium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is used in various chemical processes and applications. This compound is known for its unique properties and reactivity, making it a valuable material in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)indium is typically prepared by the reaction of indium trichloride with methyl lithium in the presence of ether solvents. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This method involves the use of inert gases to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
For large-scale industrial production, a method involving indium-magnesium alloy materials is used. The alloy is placed in a reaction kettle filled with inert gases, and alkyl halide is added step by step while stirring in the presence of ether solvents. The solvents are vaporized after the reaction is complete, and the compound is obtained under reduced pressure .
化学反应分析
Types of Reactions
Trimethyl(triethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form indium oxides.
Reduction: Can be reduced to elemental indium under certain conditions.
Substitution: Reacts with halides and other nucleophiles to form substituted indium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halides, and nucleophiles. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure high yields.
Major Products
The major products formed from these reactions include indium oxides, elemental indium, and various substituted indium compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Trimethyl(triethylamine)indium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoindium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Used in the production of semiconductors, optoelectronic devices, and thin-film transistors
作用机制
The mechanism of action of trimethyl(triethylamine)indium involves the breakage of In–CH₃ bonds to form methylindium and ethane. This process can lead to the formation of various intermediate species, which can further react to form the final products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to trimethyl(triethylamine)indium include:
Trimethylaluminium: An organoaluminium compound with similar reactivity and applications.
Trimethylgallium: An organogallium compound used in similar industrial and research applications.
Trimethylthallium: An organothallium compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to form stable complexes with various ligands and its use in a wide range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
87224-90-6 |
|---|---|
分子式 |
C9H24InN |
分子量 |
261.11 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
InChI 键 |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C[In](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


